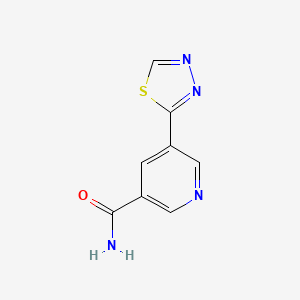

5-(1,3,4-Thiadiazol-2-yl)nicotinamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c9-7(13)5-1-6(3-10-2-5)8-12-11-4-14-8/h1-4H,(H2,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDKKNSVNQSUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)N)C2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744920 | |

| Record name | 5-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-61-3 | |

| Record name | 5-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 1,3,4 Thiadiazol 2 Yl Nicotinamide and Its Analogs

Retrosynthetic Analysis of Thiadiazole-Nicotinamide Scaffolds

A retrosynthetic analysis of a generic thiadiazole-nicotinamide scaffold reveals several key disconnection points. The primary disconnection is typically at the amide bond of the nicotinamide (B372718) moiety, leading to a nicotinic acid derivative and an amino-substituted thiadiazole. A second disconnection can be made at the bond connecting the pyridine (B92270) and thiadiazole rings. Finally, the 1,3,4-thiadiazole (B1197879) ring itself can be disconnected into simpler starting materials, often involving a thiosemicarbazide (B42300) or a related precursor. This analysis allows for a modular approach to the synthesis, where each component can be synthesized and modified separately before the final assembly.

Classical Synthetic Routes for 1,3,4-Thiadiazole Ring Formation

The construction of the 1,3,4-thiadiazole core is a pivotal step in the synthesis of the target compound. Numerous classical methods have been developed for this purpose, offering flexibility in terms of starting materials and reaction conditions.

Cyclization Reactions for Thiadiazole Ring Construction

The formation of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of thiosemicarbazide derivatives. sbq.org.br This widely used and efficient method involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative. sbq.org.brmdpi.com The mechanism typically begins with a nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the carboxylic acid, followed by dehydration and subsequent cyclization through an intramolecular attack by the sulfur atom. sbq.org.br Various dehydrating agents, such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphate ester (PPE), can be employed to facilitate this transformation. sbq.org.brmdpi.comresearchgate.net

Alternative starting materials for 1,3,4-thiadiazole synthesis include acylhydrazines, dithiocarbazates, and thiosemicarbazones. sbq.org.br For instance, the reaction of acylhydrazines with carbon disulfide is a common route. sbq.org.br Lawesson's reagent has also been utilized in a one-pot synthesis from aryl hydrazides and aldehydes to yield 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org

Table 1: Common Reagents for 1,3,4-Thiadiazole Ring Cyclization

| Starting Material | Reagent(s) | Resulting Thiadiazole | Reference(s) |

|---|---|---|---|

| Thiosemicarbazide & Carboxylic Acid | H₂SO₄, POCl₃, PCl₅, PPE | 2-Amino-5-substituted-1,3,4-thiadiazole | sbq.org.brmdpi.comresearchgate.net |

| Acylhydrazines | Carbon Disulfide (CS₂) | 5-Substituted-1,3,4-thiadiazole-2-thiol | sbq.org.br |

| Aryl Hydrazides & Aldehydes | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole | semanticscholar.org |

| Thiosemicarbazide | Acetyl Chloride | 2-Acetamido-5-methyl-1,3,4-thiadiazole | sbq.org.br |

Derivatization at the 2- and 5-Positions of the Thiadiazole Core

Once the 1,3,4-thiadiazole ring is formed, further modifications can be made at the 2 and 5 positions to introduce desired functionalities. 2-Amino-5-substituted-1,3,4-thiadiazoles are particularly versatile intermediates. sbq.org.br The amino group can be acylated, alkylated, or converted into a Schiff base by reaction with various aldehydes. jocpr.comresearchgate.net For example, 2-amino-5-aryl-1,3,4-thiadiazoles can be reacted with aldehydes in the presence of an acid catalyst to form the corresponding Schiff bases. jocpr.com

Similarly, 2-mercapto-1,3,4-thiadiazole derivatives can undergo S-alkylation reactions. researchgate.net For instance, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be S-alkylated with various halo-compounds. researchgate.net These derivatization reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Synthetic Approaches for Nicotinamide Moiety Integration

The final key step in the synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinamide is the formation of the amide bond to create the nicotinamide moiety.

Amidation and Related Coupling Reactions

The most direct method for forming the nicotinamide is through the coupling of a nicotinic acid derivative with an amino-functionalized 1,3,4-thiadiazole. Standard peptide coupling reagents are frequently employed for this purpose. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at room temperature. nih.gov Other coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can also be utilized. nih.gov

Alternatively, nicotinic acid can be converted to a more reactive species, such as an acid chloride (nicotinoyl chloride), which can then react with the amino-thiadiazole. However, this method can sometimes be harsh for complex molecules. asianpubs.org Another approach involves the reaction of nicotinic acid with urea (B33335) at elevated temperatures to produce nicotinamide. google.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Carboxylic Acid Activator | Amine | Coupling Reagent(s) | Reference(s) |

|---|---|---|---|

| Nicotinic Acid | 2-Amino-1,3,4-thiadiazole (B1665364) derivative | EDC, HOBt | nih.gov |

| Boc-protected Amino Acid | Aniline derivative | HATU, DIPEA | nih.gov |

| Nicotinic Acid | Urea | Heat | google.com |

| Nicotinic Acid | Thiosemicarbazide | POCl₃ | jocpr.com |

Linker Chemistry for Thiadiazole-Nicotinamide Conjugation

In some synthetic strategies, a linker may be introduced between the thiadiazole and nicotinamide moieties. This is particularly relevant when the goal is to create more complex conjugates, such as those used in drug delivery systems or proteolysis-targeting chimeras (PROTACs). tenovapharma.comsymeres.com The choice of linker can significantly impact the physicochemical properties of the final compound, including its solubility, stability, and flexibility. symeres.com

Heterocyclic linkers, including those based on nitrogen heterocycles, are increasingly being used due to their structural rigidity and potential to improve aqueous solubility. tenovapharma.commdpi.com The conjugation chemistry to attach these linkers often involves reactions with functional handles on both the thiadiazole and nicotinamide precursors. For example, a thiadiazole with a reactive group like a haloacetyl function can be coupled with a nicotinamide derivative containing a nucleophilic group. The specific chemistry depends on the nature of the linker and the desired final structure.

Synthesis of Specific this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound involves multi-step processes, often beginning with the formation of a substituted 1,3,4-thiadiazole amine, followed by its coupling with a nicotinic acid derivative.

Preparation of N-Methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)nicotinamide Derivatives

The synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)nicotinamide derivatives typically involves the coupling of a 5-substituted-1,3,4-thiadiazol-2-amine with a nicotinoyl chloride or nicotinic acid. While the literature extensively covers the synthesis of the parent amide (with an N-H bond), specific methodologies for the N-methylated derivatives are less commonly detailed.

A general approach for synthesizing the parent compounds involves reacting 5-substituted-1,3,4-thiadiazol-2-amine with nicotinoyl chloride hydrochloride. nih.gov The introduction of a methyl group on the amide nitrogen would likely be achieved as a subsequent step, potentially through alkylation of the amide nitrogen using a methylating agent like methyl iodide in the presence of a suitable base. However, the primary focus in many studies remains on the unsubstituted amide linkage due to its role in forming key hydrogen bond interactions in biological targets. rsc.org

Synthesis of N-[5-(aryl/heteroaryl)-1,3,4-thiadiazol-2-yl]nicotinamide Analogs

The synthesis of N-[5-(aryl/heteroaryl)-1,3,4-thiadiazol-2-yl]nicotinamide analogs is a well-established area of research. These compounds are typically prepared through the condensation reaction between a 5-aryl or 5-heteroaryl-1,3,4-thiadiazol-2-amine and a nicotinic acid derivative.

One common synthetic route involves the reaction of nicotinic acid hydrazide with various substituted aryl/heteroaryl aldehydes to form hydrazones. These intermediates are then reacted with Lawesson's reagent or a similar thionating agent, which facilitates the cyclization to the 1,3,4-thiadiazole ring system directly linked to the nicotinamide moiety. rsc.org

Alternatively, a key intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409), can be synthesized and subsequently reacted with chloroacetyl chloride to form an N-acylated intermediate. This intermediate can then be further modified. nih.gov A more direct approach involves the one-step reaction between nicotinoyl chloride hydrochloride and 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov

The following table outlines a representative synthesis of N-[5-(aryl)-1,3,4-thiadiazol-2-yl]nicotinamide analogs.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |

| Nicotinic acid hydrazide | Substituted benzaldehyde | Ethanol, reflux | N'- (arylmethylene)nicotinohydrazide |

| N'-(arylmethylene)nicotinohydrazide | Lawesson's reagent | Toluene, reflux | N-(5-aryl-1,3,4-thiadiazol-2-yl)nicotinamide |

Synthesis of Thiadiazole-Nicotinamide Hybrids with Modified Linkers

Modifying the linker between the thiadiazole and nicotinamide moieties has been a strategy to explore the structure-activity relationships of these hybrids. This often involves introducing flexible or rigid spacers, such as acetamide (B32628) or thiazolone groups.

For instance, a series of derivatives with an acetamide linker, such as 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized. This was achieved by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride. The resulting compound serves as a versatile intermediate for further nucleophilic substitution reactions to introduce various functionalities. nih.gov

Another approach involves creating thiadiazole-thiazolone hybrids. nih.gov This synthetic strategy involves a multi-step reaction sequence, often culminating in a Knoevenagel condensation to introduce diversity on the thiazolone ring. These complex hybrids showcase how the linker can be an integral part of a second heterocyclic system. nih.gov

Modern Synthetic Innovations and Green Chemistry Approaches in Thiadiazole-Nicotinamide Synthesis

Recent advancements in synthetic chemistry have emphasized the use of green chemistry principles to reduce the environmental impact of chemical processes. These approaches aim to be more economical, safer, and efficient than traditional methods. researchgate.netnanobioletters.com

For the synthesis of thiadiazole derivatives, several green techniques have been employed:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nanobioletters.commdpi.com

Ultrasonic-Assisted Synthesis: The use of ultrasound can enhance reaction rates and efficiency. nanobioletters.com

Solvent-Free Reactions: Conducting reactions without a solvent, or using greener solvents like water or ionic liquids, minimizes the use of hazardous volatile organic compounds. mdpi.com

Grinding Method: A solvent-free approach where reactants are ground together, often with a catalyst, has been shown to be effective for synthesizing 1,2,4-thiadiazoles. mdpi.com

These green chemistry approaches have been successfully applied to the synthesis of various thiadiazole derivatives, offering a more sustainable pathway for producing thiadiazole-nicotinamide compounds with good yields. nanobioletters.com

Spectroscopic Characterization Techniques for Thiadiazole-Nicotinamide Compounds

The structural confirmation of synthesized thiadiazole-nicotinamide compounds is crucial and is achieved through a combination of spectroscopic techniques. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the chemical structure. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.govjmchemsci.commdpi.com Two-dimensional (2D) NMR techniques are also utilized for more complex structures to establish connectivity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the amide C=O stretch, N-H bond, C=N of the thiadiazole ring, and C-S bonds confirm the formation of the desired compound. jmchemsci.comresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can be used to investigate interactions with other molecules, such as DNA. nih.govrsc.org

The following table summarizes the key spectroscopic data for a representative thiadiazole-nicotinamide compound.

| Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to protons on the pyridine ring, thiadiazole ring, and any substituents. The amide proton (NH) typically appears as a broad singlet at a downfield chemical shift. | mdpi.com |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the aromatic rings and the amide carbonyl carbon. | nih.govmdpi.com |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide), C=N stretching, and C-S stretching. | jmchemsci.com |

| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight of the compound. | nih.gov |

Biological Activity Profiles of Thiadiazole Nicotinamide Compounds Excluding Clinical Data

In Vitro Anti-Cancer Activity Investigations

The anti-cancer potential of thiadiazole-nicotinamide derivatives has been a primary focus of preclinical research. These investigations have centered on determining the cytotoxic effects of these compounds against a variety of human cancer cell lines and assessing their selectivity towards malignant cells over healthy ones.

Derivatives of the 1,3,4-thiadiazole (B1197879) nucleus have demonstrated a broad spectrum of cytotoxic activity against multiple cancer cell lines. Novel nicotinamide-thiadiazole hybrids, in particular, have shown promising results. For instance, certain hybrid compounds exhibited potent activity against human breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), and liver carcinoma (HepG2) cell lines. nih.gov One derivative, compound 7a, was found to be the most potent in a series, with IC₅₀ values of 7.09 ± 0.5 μM in MCF-7 cells and 4.64 ± 0.3 μM in MDA-MB-231 cells. nih.gov

Other related thiadiazole derivatives have also been extensively studied. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed a wide range of anticancer activity, with IC₅₀ values from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2 cells. nih.gov Another study on a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative bearing a p-tolyl sulfonamide moiety reported potent growth inhibition against MCF-7 (IC₅₀ = 17.76 µM), HepG2 (IC₅₀ = 4.78 µM), and lung carcinoma A549 (IC₅₀ = 4.40 µM) cell lines. ekb.eg

The cytotoxic effects of N-(5-methyl- nih.govmdpi.comdmed.org.uathiadiazol-2-yl)-propionamide were evaluated across several tumor cell lines, with human hepatocellular carcinoma HepG2 cells being the most sensitive (IC₅₀ value of 9.4 μg/mL). dmed.org.ua The activity against MCF-7 and A549 cell lines was also noted. dmed.org.ua Furthermore, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have shown strong cytotoxicity against breast cancer cell lines like MCF-7 and SK-BR-3, as well as lung cancer cell lines A549 and H1975, with IC₅₀ values in the low micromolar range. mdpi.com

Interactive Data Table: Cytotoxicity of Thiadiazole Derivatives

| Compound Class | Cell Line | IC₅₀ Value | Source(s) |

|---|---|---|---|

| Nicotinamide-Thiadiazol Hybrid (7a) | MCF-7 (Breast) | 7.09 ± 0.5 μM | nih.gov |

| Nicotinamide-Thiadiazol Hybrid (7a) | MDA-MB-231 (Breast) | 4.64 ± 0.3 μM | nih.gov |

| Nicotinamide-Thiadiazol Hybrid (III) | MCF-7 (Breast) | 2.1 μM | nih.gov |

| Nicotinamide-Thiadiazol Hybrid (III) | HepG2 (Liver) | 4.61 μM | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (3) | MCF-7 (Breast) | 17.76 µM | ekb.eg |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (3) | HepG2 (Liver) | 4.78 µM | ekb.eg |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (3) | A549 (Lung) | 4.40 µM | ekb.eg |

| N-(5-methyl- nih.govmdpi.comdmed.org.uathiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 μg/mL | dmed.org.ua |

| N-(1,3,4-thiadiazol-2-yl)benzamide (29i) | MCF-7 (Breast) | 0.88 μM | mdpi.com |

| N-(1,3,4-thiadiazol-2-yl)benzamide (29i) | A549 (Lung) | 1.09 μM | mdpi.com |

A critical aspect of pre-clinical cancer research is the selectivity of a compound for cancer cells over healthy, non-malignant cells. Studies on thiadiazole-nicotinamide hybrids have addressed this by evaluating their cytotoxicity against normal cell lines. For example, the cytotoxic activity of novel nicotinamide-thiadiazole hybrids was assessed against normal human fibroblast (WI-38) and human epithelial (WISH) cell lines to determine their selectivity. nih.gov

Similarly, a selectivity study of potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. nih.govbohrium.com Another derivative from this class was tested against the normal WI-38 cell line and showed a weak cytotoxic effect (IC₅₀ = 136.53 µM), indicating good to high selectivity for cancer cells. ekb.eg Research on N-(5-methyl- nih.govmdpi.comdmed.org.uathiadiazol-2-yl)-propionamide also found that it only slightly inhibited the growth of non-tumor HEK293 and NIH3T3 cells. dmed.org.ua In another study, synthesized 1,3,4-thiadiazole derivatives did not exert significant cytotoxic potential against human skin fibroblasts, with cell viability remaining above 90% at a 100 µM concentration. mdpi.com

Antimicrobial Activity Studies

The 1,3,4-thiadiazole scaffold is a component of various compounds investigated for their ability to combat microbial infections. Research has explored their efficacy against both bacterial and fungal pathogens.

Several series of 1,3,4-thiadiazole derivatives have been evaluated for their antibacterial properties. A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives were synthesized and tested against Gram-positive bacteria, with some compounds exhibiting high activity against Staphylococcus aureus, comparable or more potent than reference drugs. nih.gov Other novel 1,3,4-thiadiazole derivatives have also shown inhibitory effects against Staphylococcus aureus. researchgate.netneliti.com

In a study of 2,5-disubstituted-1,3,4-thiadiazoles, the compounds were tested for antimicrobial activity against Staphylococcus aureus, among other bacteria. neliti.com Additionally, newly synthesized thiadiazopyrimidinones were tested for their in vitro antibacterial activity against the planktonic form of S. aureus ATCC 25923. mdpi.com However, many of these derivatives displayed limited direct antibacterial activity, with Minimum Inhibitory Concentration (MIC) values often exceeding 100 µg/mL. mdpi.com Other studies on derivatives containing a 1,3,4-thiadiazole ring attached to a thiazolidinone moiety have reported significant antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov

The antimicrobial spectrum of thiadiazole derivatives extends to antifungal and antimycobacterial activity. Certain 1-adamantyl-1,3,4-thiadiazole derivatives were tested in vitro against the pathogenic yeast Candida albicans, with some showing weak to moderate activity. nih.gov Other studies have confirmed the antifungal potential of this class of compounds against C. albicans and Aspergillus niger. neliti.comfabad.org.tr

In the realm of antimycobacterial research, several 1,3,4-thiadiazole derivatives have been synthesized and evaluated. [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazides showed some activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. nih.gov Another study focused on alkyl [5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionates, which were screened for antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.gov A novel class of 1,3,4-thiadiazole derivatives was also screened for antimycobacterial activity against M. tuberculosis H37Rv strains, with some compounds showing significant activity. researchgate.net

Anti-Inflammatory Properties

The 1,3,4-thiadiazole core structure is present in molecules that have been investigated for anti-inflammatory effects. researchgate.netresearchgate.net A synthesized derivative, N(5-methyl nih.govmdpi.comdmed.org.uathiadiazol-2-yl)propionamide, was reported to possess anti-inflammatory effects in addition to its other biological activities. dmed.org.ua

In vivo studies using the carrageenan-induced paw edema method in rats have been employed to determine the anti-inflammatory activity of synthesized compounds. nih.govjocpr.com For example, a series of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives were tested, with one propionic acid derivative producing good dose-dependent anti-inflammatory activity. nih.gov Another study synthesized a 2,5-substituted 1,3,4-thiadiazole nucleus and evaluated its anti-inflammatory property using cell line-based methods, including testing for cyclooxygenase (COX) and lipoxygenase inhibition. jocpr.com

Enzyme Inhibitory Activities of Thiadiazole-Nicotinamide Compounds

The conjugation of a nicotinamide (B372718) moiety with a 1,3,4-thiadiazole ring has produced a class of compounds with significant potential in targeting various enzymatic pathways. Nicotinamide, a form of vitamin B3, is a recognized scaffold in drug discovery, particularly for kinase inhibitors, due to its ability to interact with ATP-binding sites. The 1,3,4-thiadiazole ring is a versatile heterocyclic structure known for its aromaticity, in-vivo stability, and broad range of pharmacological activities, often attributed to its N=C-S moiety. The amalgamation of these two pharmacophores has led to the development of novel hybrids with potent and selective inhibitory activities against several key enzymes implicated in pathological processes.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a key strategy in anticancer drug development.

Novel hybrids of nicotinamide and thiadiazole have been synthesized and identified as potent inhibitors of VEGFR-2. In one study, a series of nicotinamide–thiadiazol hybrids were evaluated, where compound 7a emerged as a particularly strong inhibitor of VEGFR-2, with an IC50 value of 0.095 ± 0.05 μM, comparable to the established drug sorafenib (B1663141) (0.1 ± 0.05 μM). Other derivatives from the same series, such as 7e , also showed notable potency. Further research into different structural classes identified N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as effective VEGFR-2 inhibitors, with IC50 values in the low nanomolar range (7.4–11.5 nM). Similarly, a benzothiazole (B30560) derivative bearing a 1,3,4-thiadiazole moiety, compound 4f , was found to inhibit VEGFR-2 with an IC50 value of 0.194 μM. These findings underscore the potential of the thiadiazole scaffold in designing effective VEGFR-2 inhibitors.

VEGFR-2 Inhibition by Thiadiazole Derivatives

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 7a | Nicotinamide-Thiadiazol Hybrid | 0.095 | |

| Compound 7e | Nicotinamide-Thiadiazol Hybrid | N/A (Noted for similar cytotoxic profile to sorafenib) | |

| Compound 4f | 2-amino-benzothiazole derivative with 1,3,4-thiadiazole | 0.194 | |

| Sorafenib (Reference) | Standard VEGFR-2 Inhibitor | 0.1 | |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | Furan-carboxamide with 1,3,4-thiadiazole | 0.0074 - 0.0115 |

Sortase A (SrtA) is a bacterial transpeptidase found in many Gram-positive pathogens, including Staphylococcus aureus. This enzyme anchors surface proteins involved in virulence to the cell wall peptidoglycan, making it an attractive target for developing anti-virulence agents.

High-throughput screening has successfully identified 1,3,4-thiadiazoles as a new class of SrtA inhibitors. Subsequent synthetic modifications of initial hits led to the identification of N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide as a potent inhibitor of S. aureus SrtA, with an IC50 value of 3.8 µM. Research suggests that these compounds may act through a novel mechanism involving covalent binding to the active site cysteine of the enzyme. The developed ligands displayed affinities in the low micromolar range and did not interfere with bacterial growth in vitro, highlighting their potential as specific anti-virulence drugs rather than traditional antibiotics.

Sortase A Inhibition by a Thiadiazole-Nicotinamide Compound

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide | Thiadiazole-Nicotinamide Derivative | 3.8 |

Based on the conducted literature search, no specific data on the inhibitory activity of 5-(1,3,4-Thiadiazol-2-yl)nicotinamide or its direct derivatives against β-Glucuronidase was found.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and certain isoforms are targets for treating diseases like glaucoma and cancer.

The 1,3,4-thiadiazole scaffold, particularly when functionalized with a sulfonamide group, is a well-established pharmacophore for potent CA inhibitors. A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were shown to be powerful and selective inhibitors of the mitochondrial isoforms hCA VA and hCA VB, with inhibition constants (Ki) in the low nanomolar range (1.3-74 nM). These compounds were notably selective for the mitochondrial enzymes over the cytosolic (hCA I, hCA II) and membrane-associated (hCA IV) isoforms. Another study on 1,3,4-thiadiazole-thiazolidinone hybrids identified compound 7i as a more potent inhibitor than the standard drug acetazolamide, exhibiting competitive inhibition. The anticancer activity of some thiadiazole derivatives has been attributed, in part, to their ability to inhibit carbonic anhydrase.

Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

| Compound Class/Derivative | Target Isoform(s) | Inhibition Constant / IC50 | Reference |

|---|---|---|---|

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | Ki: 4.2 - 32 nM | |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | Ki: 1.3 - 74 nM | |

| Compound 7i (1,3,4-thiadiazole-thiazolidinone hybrid) | Carbonic Anhydrase (unspecified) | IC50: 0.402 μM | |

| Acetazolamide (Reference) | Carbonic Anhydrase (unspecified) | IC50: 0.998 μM |

Inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a crucial target for immunosuppressive, antiviral, and anticancer agents.

Thiophenyl derivatives of nicotinamide have been identified as innovative prodrugs that target IMPDH. These compounds, which are structurally similar to nicotinamide, are metabolized by the NAD salvage pathway enzymes NAMPT and NMNAT1 into unnatural NAD derivatives. These resulting metabolites then act as inhibitors of IMPDH, leading to cell death. This mechanism nominates these compounds as potential tumor-activated IMPDH inhibitors. Separately, other research has identified indole (B1671886) derivatives containing a 1,2,4-thiadiazole (B1232254) ring as highly potent IMPDH inhibitors. For example, the compound AS2643361 showed an IC50 of 71 nM against human IMPDH-II, demonstrating significantly better activity than the reference drug mycophenolic acid (MPA) in the presence of human serum.

IMPDH Inhibition by a Thiadiazole Derivative

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| AS2643361 | Human IMPDH-II | 71 | |

| Mycophenolic Acid (MPA) (Reference) | Human IMPDH-II | 540 (in 50% human serum) |

Phosphodiesterase 7 (PDE7) is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling. Inhibiting PDE7 raises intracellular cAMP levels, which can modulate inflammatory responses, making PDE7 a target for inflammatory and neurological disorders.

Research has led to the discovery of 1,3,4-thiadiazoles as a novel structural class of potent and selective PDE7 inhibitors. Structure-activity relationship (SAR) studies of a series of these compounds have yielded derivatives with low nanomolar inhibitory activity and high selectivity against other phosphodiesterase families, such as PDE4. The anticancer activity of certain 1,3,4-thiadiazole compounds has also been linked to their ability to inhibit PDE7.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. The nicotinamide component of the title compound is itself a known inhibitor of class III HDACs (sirtuins). nih.govnih.gov Nicotinamide functions as a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), which is essential for sirtuin activity. By competing for the NAD+ binding site, nicotinamide can non-selectively inhibit this class of HDACs. nih.gov

While direct studies on "this compound" as an HDAC inhibitor are not extensively detailed in the reviewed literature, research on related 1,3,4-thiadiazole derivatives demonstrates the potential of this heterocyclic system to target HDACs. For instance, series of 1,3,4-thiadiazole-containing hydroxamic acids have been identified as submicromolar HDAC inhibitors. These molecules are designed based on the common pharmacophore for HDAC inhibitors, which includes a zinc-binding group, a linker, and a surface recognition motif. Modifications to the surface recognition motif on the thiadiazole ring have been shown to improve HDAC inhibitory activity and antiproliferative potency against cancer cell lines.

Antioxidant Potential Assessments

The antioxidant potential of 1,3,4-thiadiazole derivatives has been a subject of significant investigation. These compounds are evaluated for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous disease pathologies.

Various studies have demonstrated the antioxidant properties of this class of compounds using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netsaudijournals.comnih.gov

For example, a series of 5-substituted-1,3,4-thiadiazole-2-thiols were designed and synthesized with the thiol group at position 2 expected to confer antioxidant activity. researchgate.net Several compounds in this series showed very high antioxidant activity in both DPPH and ABTS assays. researchgate.net Another study on 1,3,4-thiadiazole-linked 4-thiazolidinone (B1220212) derivatives also reported promising antioxidant activity, with some compounds showing DPPH radical scavenging activity comparable to the standard, ascorbic acid. saudijournals.com

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 5-Substituted-1,3,4-thiadiazole-2-thiols | DPPH & ABTS | Compounds 3b, 3d, 3h showed very high antioxidant activity. | researchgate.net |

| 1,3,4-Thiadiazole linked 4-Thiazolidinone derivatives | DPPH | Compounds TZD 3 and TZD 5 exhibited promising activity with IC50 values of 28.00µM and 27.50µM, respectively, compared to ascorbic acid (29.2µM). | saudijournals.com |

| Thiazolidinone derivatives of 1,3,4-thiadiazole | DPPH, TBARS, FRAP | Compound 4 was identified as a superior antioxidant among the tested thiazolidinone derivatives. | nih.gov |

Other Investigated Biological Activities

Beyond the aforementioned activities, the thiadiazole-nicotinamide scaffold and its relatives have been explored for other potential therapeutic applications.

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525), a key component of nucleosides, which may contribute to its antiviral potential. nih.gov Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated for activity against a range of viruses.

Studies have shown that certain derivatives possess activity against Human Immunodeficiency Virus (HIV). For instance, 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide demonstrated in vitro inhibitory activity against both HIV-1 and HIV-2 strains. nih.gov Structure-activity relationship (SAR) studies suggest that introducing electron-withdrawing groups on the N-aryl substituent can enhance antiviral potency. nih.gov

Other research has focused on different viral targets. One derivative, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, was identified as an inhibitor of the Influenza A H3N2 virus subtype. nih.gov Furthermore, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and showed excellent protective activity against the Tobacco Mosaic Virus (TMV) in plants, with one compound, E2, being more potent than the commercial agent ningnanmycin. mdpi.com

| Compound/Derivative Class | Virus Target | Key Finding (Activity) | Reference |

|---|---|---|---|

| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-1 (IIIB), HIV-2 (ROD) | EC50 = 0.96 µg/mL (HIV-1), 2.92 µg/mL (HIV-2) | nih.gov |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A (H3N2) | EC50 = 31.4 μM | nih.gov |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E2) | Tobacco Mosaic Virus (TMV) | EC50 = 203.5 μg/mL | mdpi.com |

A significant area of research for 1,3,4-thiadiazole derivatives has been in the field of central nervous system (CNS) disorders, particularly epilepsy. nih.govnih.govfrontiersin.org The thiadiazole moiety is considered a constrained pharmacophore and a hydrogen-binding domain, which may contribute to its interaction with CNS targets. nih.gov The mechanism of action for some derivatives is thought to involve the GABAergic pathway. frontiersin.org

Several studies have synthesized and evaluated series of 1,3,4-thiadiazole derivatives for anticonvulsant activity using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov A series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazoles, which closely relates to the title compound's structure, were prepared from isoniazid (B1672263). ptfarm.pl In this series, the compound 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole showed excellent anticonvulsant activity in the MES test, providing 100% protection. ptfarm.pl

| Compound/Derivative Class | Anticonvulsant Test Model | Key Finding | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Maximal Electroshock (MES) | Showed 100% protection against convulsions. | ptfarm.pl |

| 6-(4-Chlorophenyl)- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govptfarm.plresearchgate.netthiadiazole | Maximal Electroshock (MES) | Emerged as a promising candidate with an ED50 of 23.7 mg/kg. | nih.gov |

Derivatives of 1,3,4-thiadiazole have also been explored for their potential to manage blood glucose levels. Research in this area often focuses on the inhibition of enzymes like α-glucosidase, which is a key target for controlling postprandial hyperglycemia. mdpi.com

A recent study reported the synthesis of 1,3,4-thiadiazole derivatives based on 3-aminopyridin-2(1H)-ones, which combines the pyridine (B92270) ring (related to nicotinamide) with the thiadiazole core. mdpi.com These compounds were evaluated for their α-glucosidase inhibitory activity. One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, showed significantly higher inhibitory activity than the reference drug acarbose. mdpi.com Additionally, research on tetrahydrobenzo[d]thiazole derivatives linked to a nicotinohydrazide moiety, which is structurally analogous to nicotinamide, demonstrated effectiveness in reducing fasting blood glucose levels in animal models. rjptonline.org

Antiparasitic Activity (e.g., Anti-Leishmania, Macrofilaricidal)

The 1,3,4-thiadiazole nucleus is a recognized scaffold in the development of antiparasitic agents. researchgate.netnih.gov Derivatives of 1,3,4-thiadiazole have demonstrated notable activity against a range of parasites, including Leishmania species. nih.govmui.ac.ir

Anti-Leishmanial Activity:

Research has shown that various 2,5-disubstituted 1,3,4-thiadiazole derivatives possess anti-leishmanial properties. nih.govmui.ac.ir For instance, compounds with a 5-nitroheteroaryl substituent have been a particular focus, showing potent activity against Leishmania major promastigotes. nih.govmdpi.comresearchgate.net The mechanism of action for these compounds is thought to involve the generation of nitro radical anions which can damage cellular components of the parasite. nih.gov One study identified a 2-substituted-thio-1,3,4-thiadiazole derivative (Compound II) as the most active against both promastigote and amastigote forms of L. major, with IC50 values of 44.4 µM and 64.7 µM, respectively. mui.ac.ir

Interestingly, nicotinamide (NAm) itself has been reported to exhibit anti-leishmanial activity. ird.frnih.gov It has been shown to inhibit the intracellular growth of Leishmania amastigotes. ird.fr Studies on drug combinations revealed that nicotinamide can work synergistically with trivalent antimony and additively with amphotericin B, enhancing their anti-leishmanial effects. nih.gov This suggests that a hybrid molecule incorporating both a thiadiazole ring and a nicotinamide moiety could be a promising candidate for anti-leishmanial drug discovery, although specific studies on This compound are lacking.

Table 1: Anti-leishmanial Activity of Related Thiadiazole Derivatives

| Compound ID | Structure | Target Organism | Activity (IC50) | Source |

|---|---|---|---|---|

| Compound II | 2-substituted-thio-1,3,4-thiadiazole | L. major promastigotes | 44.4 µM | mui.ac.ir |

| Compound II | 2-substituted-thio-1,3,4-thiadiazole | L. major amastigotes | 64.7 µM | mui.ac.ir |

Macrofilaricidal Activity:

There is currently no available research data to suggest that This compound or closely related nicotinamide-thiadiazole compounds possess macrofilaricidal activity.

Insecticidal Activity

The 1,3,4-thiadiazole scaffold is also a component of various compounds developed for their insecticidal properties. mdpi.com

Research into different derivatives has shown promising results. For example, a series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives were synthesized and evaluated for their insecticidal activities against Tetranychus cinnabarinus and Aphis craccivora. nih.gov Many of these compounds showed both contact and stomach toxicity. nih.gov Specifically, one derivative (compound IVe) demonstrated insecticidal activity against Aphis craccivora that was superior to the commercial insecticide thiacloprid. nih.gov

In another study, 1,3,4-thiadiazole derivatives incorporating a dehydroabietic acid moiety were synthesized and tested against agricultural pests. researchgate.net One compound in this series exhibited a 90.0% mortality rate against the cotton bollworm (Helicoverpa armigera) and an 80.0% mortality rate against the corn borer (Ostrinia nubilalis) at a concentration of 200 µg/ml. researchgate.net A review of 1,3,4-thiadiazole derivatives highlighted a compound that displayed 100% toxicity (LC50 = 328.34 ppm), indicating its potential as a highly effective insecticide. mdpi.com

Despite these findings for various 1,3,4-thiadiazole derivatives, no specific research has been published on the insecticidal activity of This compound .

Table 2: Insecticidal Activity of Related 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Insect | Activity | Source |

|---|---|---|---|

| 1,3,4-Thiadiazole 5-fluorouracil acetamides | Aphis craccivora | Better than commercial thiacloprid | nih.gov |

| N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides | Helicoverpa armigera | 90.0% mortality at 200 µg/ml | researchgate.net |

| N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides | Ostrinia nubilalis | 80.0% mortality at 200 µg/ml | researchgate.net |

Molecular Mechanisms of Action for Thiadiazole Nicotinamide Compounds

Cellular Pathway Modulation

Thiadiazole-nicotinamide compounds exert their influence on cellular function by intervening in critical signaling cascades that govern cell life and death. These interactions can lead to the arrest of the cell cycle, induction of programmed cell death, and inhibition of new blood vessel formation, which are crucial mechanisms in cancer therapy.

The ability of a compound to halt the cell cycle is a key mechanism for controlling the proliferation of cancer cells. Research into novel nicotinamide-thiadiazole hybrids has demonstrated a significant capacity to induce cell cycle arrest. nih.govnih.gov For instance, a lead compound from this class, designated 7a, was shown to cause a notable arrest in the S-phase of the cell cycle in breast cancer cell lines. nih.govnih.gov This interruption of the DNA synthesis phase prevents cancer cells from replicating, thereby inhibiting tumor growth.

Other derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have also been found to induce cell cycle arrest, although sometimes at different phases. For example, the derivative FABT was reported to cause arrest in the G0/G1 phase in lung carcinoma cells. nih.gov This suggests that while the thiadiazole core is crucial, the specific substituents on the molecule can influence which checkpoint of the cell cycle is targeted. The process of cell cycle arrest allows time for DNA repair or, if the damage is too severe, can trigger apoptosis. frontiersin.org

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Thiadiazole-nicotinamide compounds have been shown to be potent inducers of apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is largely regulated by the Bcl-2 family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Studies on nicotinamide-thiadiazol hybrids revealed that treatment of breast cancer cells led to a significant upregulation of Bax and a concurrent downregulation of Bcl-2. nih.gov This shift increases the Bax/Bcl-2 ratio, a critical indicator that triggers the mitochondrial release of cytochrome c, a key step in initiating apoptosis. nih.govnih.govnih.gov The released cytochrome c then activates a cascade of cysteine proteases known as caspases. nih.gov Specifically, treatment with a nicotinamide-thiadiazol hybrid resulted in an 8.2-fold increase in caspase-3 activity, an executioner caspase that carries out the final steps of cell death. nih.gov Apoptosis assays confirmed that these molecular changes translated to a substantial increase in late apoptotic cells (44.01%). nih.govnih.gov

Table 1: Apoptotic Effects of Nicotinamide-Thiadiazol Hybrid (Compound 7a) in Breast Cancer Cells

| Parameter | Fold Change / Result | Reference |

|---|---|---|

| Bax Expression | 6.9-fold increase | nih.gov |

| Bcl-2 Expression | 3.68-fold decrease | nih.gov |

| Caspase-3 Activation | 8.2-fold increase | nih.gov |

| Late Apoptotic Cells | 44.01% | nih.govnih.gov |

Data derived from in vitro studies on a lead nicotinamide-thiadiazol hybrid compound.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govmdpi.com A primary mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netsemanticscholar.org Targeting this receptor is a validated strategy in anticancer drug development. semanticscholar.org

Nicotinamide-thiadiazole hybrids have been specifically designed and identified as potent inhibitors of the VEGFR-2 signaling pathway. nih.govnih.govresearchgate.net By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds prevent its activation and downstream signaling, thereby disrupting the cascade that leads to endothelial cell proliferation and migration. nih.govmdpi.com A lead nicotinamide-thiadiazol hybrid, compound 7a, demonstrated a strong inhibitory potential against the VEGFR-2 enzyme, with an IC50 value of 0.095 µM, comparable to the established drug sorafenib (B1663141). nih.govnih.gov This potent, direct inhibition of VEGFR-2 underscores the anti-angiogenic capability of this class of compounds.

Table 2: Inhibitory Activity of Nicotinamide-Thiadiazol Hybrid (Compound 7a) Against VEGFR-2

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7a | VEGFR-2 | 0.095 ± 0.05 | nih.govnih.gov |

| Sorafenib (Reference) | VEGFR-2 | 0.1 ± 0.05 | nih.gov |

IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Protein-Ligand Interaction Mechanisms

The biological effects of thiadiazole-nicotinamide compounds are rooted in their ability to bind to specific protein targets. These interactions can be either permanent (covalent) or transient (non-covalent), with the nature of the binding dictating the compound's mechanism of action, potency, and duration of effect.

Covalent binding involves the formation of a stable chemical bond between a drug and its target protein, often leading to irreversible inhibition. While this mechanism can provide high potency and prolonged action, specific evidence for covalent binding by 5-(1,3,4-Thiadiazol-2-yl)nicotinamide is not extensively documented in available literature.

However, related thiadiazole derivatives have been explored as inhibitors of various enzymes. For example, research on a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog of 2-amino-1,3,4-thiadiazole found it to be a pseudoirreversible inhibitor of IMP dehydrogenase, suggesting a very strong, potentially covalent or slowly-reversible, interaction. nih.gov The potential for covalent interactions often depends on the presence of an electrophilic "warhead" in the small molecule that can react with a nucleophilic amino acid residue, such as cysteine, on the target protein. rsc.org Further research is required to determine if the this compound scaffold engages in such covalent mechanisms with its targets.

Non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are fundamental to the binding of most drugs to their targets. nih.gov For thiadiazole-nicotinamide compounds, these interactions are crucial for their inhibitory activity against enzymes like VEGFR-2.

Molecular docking and dynamics simulations have confirmed that nicotinamide-thiadiazole hybrids achieve stable binding within the active site of VEGFR-2. nih.gov These studies highlight key non-covalent interactions that are comparable to those of established inhibitors like sorafenib. nih.gov The 1,3,4-thiadiazole (B1197879) ring itself, along with the nicotinamide moiety, often participates in critical hydrogen bonds and other interactions with amino acid residues in the enzyme's binding pocket. nih.govmdpi.com Studies on the crystal structures of related N-substituted-1,3,4-thiadiazole derivatives have shown that N–H⋯N hydrogen bonds are among the strongest and most significant non-covalent interactions stabilizing such molecular complexes. nih.gov

Furthermore, metabolites of 2-amino-1,3,4-thiadiazole have been shown to act as reversible, competitive inhibitors of IMP dehydrogenase, clearly demonstrating a mechanism based on non-covalent binding to the enzyme's active site. nih.gov These findings collectively indicate that the biological activity of the thiadiazole-nicotinamide class is heavily reliant on a network of specific, non-covalent interactions with their target enzymes.

Biochemical Cascade Interventions

The molecular framework of this compound, which integrates a nicotinamide moiety with a 1,3,4-thiadiazole ring, is suggestive of its potential to intervene in various biochemical cascades. While direct and extensive research on this specific compound is not widely available in the public domain, the known activities of its constituent substructures and closely related analogues provide a strong basis for understanding its likely mechanisms of action. The 1,3,4-thiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities which often stem from its ability to interact with key enzymes and signaling pathways. mdpi.com Similarly, the nicotinamide component, a form of vitamin B3, is central to cellular metabolism and signaling, primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+). nih.govmdpi.com

Research into compounds structurally related to this compound has revealed a range of biochemical and cellular effects. These findings offer insights into the potential molecular targets and pathway modulations that could be attributed to this hybrid molecule.

One of the well-documented mechanisms for 1,3,4-thiadiazole derivatives is the inhibition of crucial enzymes. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been identified as potent inhibitors of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov This inhibition can have significant downstream effects on DNA and RNA synthesis, thereby affecting cell proliferation.

Furthermore, various derivatives of the 1,3,4-thiadiazole ring have demonstrated inhibitory activity against a range of other enzymes. Studies have shown that certain 1,3,4-thiadiazole derivatives can act as inhibitors of lipoxygenase and carbonic anhydrase. nih.govresearchgate.net Lipoxygenases are involved in the metabolism of polyunsaturated fatty acids and have been implicated in inflammatory and cancer-related pathways. nih.gov Carbonic anhydrases, on the other hand, are crucial for maintaining pH homeostasis and their inhibition can have therapeutic effects in various conditions.

In the context of metabolic regulation, some 1,3,4-thiadiazole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. mdpi.com This suggests a potential role in modulating glucose metabolism.

Beyond direct enzyme inhibition, thiadiazole-containing compounds have been observed to influence cellular signaling pathways that govern cell fate. For example, certain 5-aryl-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at different phases and to trigger apoptosis, or programmed cell death, in cancer cell lines. nih.gov The induction of apoptosis is often mediated through the modulation of key signaling proteins involved in the apoptotic cascade. nih.gov

The nicotinamide component of the molecule also points towards potential interactions with NAD+-dependent signaling pathways. NAD+ is a critical coenzyme for a variety of enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a wide array of cellular processes such as DNA repair, gene expression, and metabolic regulation. nih.gov The modulation of these pathways can have profound effects on cellular function and survival.

Structure Activity Relationship Sar Studies of 5 1,3,4 Thiadiazol 2 Yl Nicotinamide Derivatives

Impact of Substituents on the Thiadiazole Ring on Biological Activity

In anticancer studies, the substitution on the C-5 phenyl ring of 1,3,4-thiadiazole (B1197879) derivatives has been shown to be important for their cytotoxic activity. nih.gov For instance, the introduction of an electron-withdrawing chlorine atom onto a C-5 phenyl ring was found to enhance the cytotoxic activity of certain thiadiazole derivatives. nih.gov Specifically, compounds featuring a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold demonstrated notable anticancer effects. nih.gov Further modifications, such as the inclusion of two methoxy (B1213986) groups on the phenyl rings, resulted in derivatives with potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC₅₀ values of 0.28 and 0.52 μg/mL, respectively. nih.gov Similarly, a derivative with a tert-butyl substituent showed an IC₅₀ value of 1.7 µM against a human pancreatic cancer cell line. nih.gov

The substitution pattern directly impacts potency against various cell lines. In one study, derivatives with an ortho-chlorine on the phenyl ring were most effective against neuroblastoma cells (SKNMC), while a meta-methoxy derivative was most active against colon cancer cells (HT-29). nih.gov

Table 1: Effect of C-5 Phenyl Ring Substituents on Anticancer Activity

| Substituent on Phenyl Ring | Target Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Chloro | MCF-7 (Breast Cancer) | 7.56 µg/mL | nih.gov |

| Two Methoxy Groups | MCF-7 (Breast Cancer) | 0.28 µg/mL | nih.gov |

| Two Methoxy Groups | A549 (Lung Carcinoma) | 0.52 µg/mL | nih.gov |

| tert-Butyl | Pancreatic Cancer | 1.7 µM | nih.gov |

| ortho-Chlorine | SKNMC (Neuroblastoma) | 4.5 µM | nih.gov |

| meta-Methoxy | HT-29 (Colon Cancer) | 3.1 µM | nih.gov |

In the context of antimicrobial agents, substitutions on the thiadiazole ring also play a defining role. For example, norfloxacin-derived compounds with 4-chlorophenyl or 2,4-dichlorophenyl groups on the 1,3,4-thiadiazole ring showed significant activity against M. tuberculosis. researchgate.net Likewise, 5-(4-chlorophenyl and 4-fluorophenyl)-1,3,4-thiadiazole derivatives were identified as active and selective agents against the M. tuberculosis H37Rv strain. researchgate.net

Role of the Nicotinamide (B372718) Moiety in Potency and Selectivity

The nicotinamide (Vitamin B3) portion of the scaffold is a key player in the development of potent and selective therapeutic agents, particularly in the realm of antifungals. capes.gov.br Nicotinamide analogues are vital in the creation of new antifungals, and modifications to this moiety can drastically alter efficacy. capes.gov.br

SAR studies on nicotinamide derivatives as antifungal agents revealed that the specific positioning of functional groups on the pyridine (B92270) ring is crucial for activity. For instance, in a series of compounds screened against Candida albicans, the positions of an amino group and an isopropyl group were found to be critical for antifungal potency. mdpi.com The most active compound from this series, which possessed this specific arrangement, demonstrated a minimal inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314. mdpi.com

Furthermore, the combination of nicotinic acid with other heterocyclic structures, such as thiophene, has led to the discovery of potent fungicides. In a series of N-(thiophen-2-yl) nicotinamide derivatives, several compounds exhibited significant fungicidal activity against cucumber downy mildew. nih.gov The most promising of these, compound 4f , had an EC₅₀ value of 1.96 mg/L, which was superior to commercial fungicides like diflumetorim (B165605) and flumorph. nih.gov This underscores the importance of the group attached to the nicotinamide core in defining the compound's biological profile.

In the context of targeting human enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism, the nicotinamide moiety serves as a foundational structure for inhibitor design. jmchemsci.com To enhance specificity, modifications are often made. For example, replacing a less specific head group like a vinylpyridine ring with a 5-azaindole (B1197152) heterocyclic ring can improve the inhibitor's specificity for NAMPT. jmchemsci.com

Influence of Linker Modifications on Compound Efficacy

In a study of anticancer agents based on a 5-(4-chlorophenyl)-1,3,4-thiadiazole core, the nature of the linker and the terminal group attached to it had a profound impact on cytotoxicity. nih.gov When comparing different linkers, a derivative featuring a pyridinium (B92312) ring connected via an acetamide (B32628) linker showed good activity against the MCF-7 breast cancer cell line (IC₅₀ = 7.56 µg/mL). nih.gov

When a piperazine (B1678402) linker was used, the substituents on the distal nitrogen of the piperazine ring were critical. nih.gov The unsubstituted 4-methyl piperazine derivative had only fair activity (IC₅₀ = 51.56 µg/mL against MCF-7). nih.gov However, introducing larger, more complex substituents dramatically improved potency. The derivative with a 4-(4-ethoxyphenyl)piperazine moiety (4f ) and another with a benzyl (B1604629) piperidine (B6355638) group (4i ) displayed the highest activity against both MCF-7 and HepG2 cancer cell lines. nih.gov This suggests that the size and lipophilicity of the substituent at the end of the linker are key factors for enhancing anticancer efficacy.

Another strategy involves the direct linkage of two distinct pharmacophoric units to create hybrid molecules. For example, a series of compounds was created by appending isatin, another pharmacologically active motif, to a 5-amino-1,3,4-thiadiazole core. nih.govnih.gov This molecular hybridization approach aims to combine the attributes of both pharmacophores to enhance drug action or target multiple biological pathways simultaneously. nih.gov

Table 2: Influence of Linker and Terminal Group on Anticancer Activity (MCF-7 Cells)

| Linker Group | Terminal Group | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Acetamide | Pyridinium | 7.56 µg/mL | nih.gov |

| Acetamidopiperazine | Methyl | 51.56 µg/mL | nih.gov |

| Acetamidopiperazine | 4-Ethoxyphenyl | Potent Activity | nih.gov |

| Acetamidobenzylpiperidine | - | Potent Activity | nih.gov |

Stereochemical Considerations and Enantiomeric Activity Differences

The three-dimensional arrangement of atoms in a molecule can have a profound effect on its interaction with chiral biological targets like enzymes and receptors. While the core 5-(1,3,4-thiadiazol-2-yl)nicotinamide scaffold is planar and achiral, the introduction of chiral centers, often through substituents on the thiadiazole ring or modifications to the linker, can lead to stereoisomers with distinct biological activities.

For example, research into other chiral 1,3,4-thiadiazole derivatives has demonstrated the importance of stereochemistry. In one study, a series of chiral 1,3,4-thiadiazole-based sulfonamides was synthesized starting from chiral amino acids. researchgate.net The resulting compounds were evaluated for anti-HIV activity, and it was found that specific enantiomeric forms exhibited higher potency. One compound, 4s , was identified as the most active in inhibiting HIV-1, suggesting that a specific stereochemical configuration was favorable for antiviral activity. researchgate.net

In another example involving thiadiazole derivatives with anti-inflammatory properties, a propionic acid derivative containing a chiral center was found to produce good dose-dependent activity, highlighting that stereochemistry can be a key factor in the efficacy of these compounds. mdpi.com

Although specific studies detailing the enantiomeric activity differences for this compound derivatives are not widely documented in the reviewed literature, the principles established from related chiral thiadiazole compounds strongly suggest that this is a critical area for investigation. Future research focusing on the stereoselective synthesis and evaluation of chiral derivatives of this scaffold could lead to the discovery of more potent and selective agents.

Pharmacophore Identification and Lead Optimization Strategies

Identifying the essential structural features required for biological activity—the pharmacophore—is a cornerstone of drug design and lead optimization. For 1,3,4-thiadiazole derivatives, the thiadiazole ring itself is a key component, often acting as a hydrogen bond acceptor and a bioisosteric replacement for other rings like thiazole (B1198619). nih.gov The N=C-S moiety within the ring is considered crucial for its various biological activities. mdpi.com

Pharmacophore mapping studies on certain 2,5-disubstituted-1,3,4-thiadiazole derivatives identified key features for inhibiting the c-Met receptor, a target in cancer therapy. mdpi.com The essential chemical requirements were found to be two hydrophobic features along with a single hydrogen bond acceptor (HBA) feature. mdpi.com This model serves as a valuable starting point for designing more potent and selective c-Met inhibitors based on the thiadiazole scaffold. mdpi.com

Lead optimization often involves strategies like molecular hybridization, where two or more pharmacophores are combined into a single molecule. nih.gov This approach was successfully used in creating 5-amino-1,3,4-thiadiazole appended isatins, which showed promising polypharmacological properties. nih.govnih.gov By linking these two bioactive units, the resulting hybrid molecules can potentially enhance drug action and engage multiple biological targets. nih.gov

Another critical aspect of lead optimization is improving the pharmacokinetic profile of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of the thiadiazole-isatin hybrids indicated favorable properties, including good potential for oral bioavailability and minimal toxicity, which are crucial for a compound to advance as a drug candidate. nih.govnih.gov Similarly, in the development of antifungal nicotinamide derivatives, SAR studies help to refine the structure to maximize potency while minimizing off-target effects. capes.gov.brmdpi.com The discovery that specific substitutions on the nicotinamide ring are critical for activity is a key insight for lead optimization in this class of compounds. mdpi.com

Computational Chemistry and Molecular Modeling Studies of Thiadiazole Nicotinamide Compounds

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method is fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target.

For compounds featuring the 1,3,4-thiadiazole (B1197879) scaffold, docking studies are widely employed to screen virtual libraries and identify promising candidates for various therapeutic targets, including kinases, proteases, and hormone receptors. nih.govresearchgate.net The process involves preparing high-resolution 3D structures of the ligands and the target protein. researchgate.net Software suites like Schrödinger and MOE are then used to systematically evaluate numerous possible binding poses, ranking them based on scoring functions that estimate the strength of the interaction. nih.govresearchgate.net

A critical output of molecular docking is the detailed analysis of the ligand-protein binding mode, which reveals the specific molecular interactions that stabilize the complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.netplos.org

In studies of various 1,3,4-thiadiazole derivatives, hydrogen bonding is consistently identified as a key contributor to binding stability. plos.org For instance, analyses have shown that the nitrogen atoms within the thiadiazole ring and the amide group of the nicotinamide (B372718) moiety can act as hydrogen bond acceptors or donors. Docking studies have identified interactions with specific amino acid residues in the active sites of target proteins, such as Asp73 and Trp60. plos.org The phenolic OH group, when present as a substituent, has also been shown to play a significant role in forming crucial hydrogen bonds with the target protein. researchgate.net Furthermore, the aromatic rings of the thiadiazole and nicotinamide components frequently engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. researchgate.net

Scoring functions are algorithms used in molecular docking to estimate the binding affinity between a ligand and a protein. The resulting "docking score," typically expressed in kcal/mol, provides a numerical value that helps rank different compounds, with more negative scores generally indicating stronger predicted binding. researchgate.netresearchgate.net

Studies on 1,3,4-thiadiazole derivatives have reported a wide range of docking scores depending on the specific compound and target. For example, certain thiadiazole derivatives have shown high binding affinities with docking scores as favorable as -9.36 kcal/mol against the estrogen receptor and -11.4 kcal/mol against the main protease of SARS-CoV-2. researchgate.netnih.gov Another advanced method for estimating binding free energy is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which often provides a more refined prediction. For one thiadiazole derivative, a docking score of -8.9 kcal/mol was further supported by an MM-GBSA value of -31.5 kcal/mol, indicating a highly favorable binding interaction. researchgate.netuowasit.edu.iq

| Compound Type | Target Protein | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiadiazole Derivative (TOH62) | Estrogen Receptor | -9.36 | N/A | researchgate.net |

| Thiadiazole Derivative (TF62) | Estrogen Receptor | -8.85 | N/A | researchgate.net |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | -31.5 | researchgate.netuowasit.edu.iq |

| 1,3,4-Thiadiazole Derivative (Compound 7) | SARS-CoV-2 Main Protease (Mpro) | -11.4 | -35.9 | researchgate.netnih.gov |

| 1,3,4-Thiadiazole Derivative (Compound 7) | SARS-CoV-2 Papain-Like Protease (PLpro) | -9.4 | N/A | researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted ligand-protein complex and to analyze the persistence of key interactions. nih.gov

In the study of thiadiazole-based compounds, MD simulations, often run for periods up to 100 nanoseconds, provide crucial information on the conformational stability of the ligand within the binding site. researchgate.netnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, and the Radius of Gyration (RoG) are analyzed to confirm that the complex remains stable throughout the simulation. rsc.org These simulations can validate docking results by showing, for example, that the hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time, confirming a stable binding mode. plos.orgrsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. DFT methods, such as B3LYP with a 6-31G* basis set, are employed to optimize molecular geometries and calculate fundamental electronic parameters that govern a molecule's stability and reactivity. rdd.edu.iqnih.gov These calculations are vital for understanding the intrinsic properties of thiadiazole-nicotinamide compounds, independent of their interaction with a biological target.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comscielo.br

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. rdd.edu.iq Conversely, a small gap suggests the molecule is more reactive. nih.gov For various 1,3,4-thiadiazole derivatives, DFT calculations have been used to determine these energy gaps. The results help in comparing the relative stability and reactivity of different analogs within a series. For example, studies have shown that the introduction of different substituent groups can significantly alter the HOMO-LUMO gap. rdd.edu.iq

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-2,5-diamine | -6.506 | -0.991 | 5.515 | rdd.edu.iq |

| 5-Methyl-1,3,4-thiadiazol-2-amine | -6.321 | -4.116 | 2.205 | rdd.edu.iq |

| 2,5-Dimethyl-1,3,4-thiadiazole | -6.857 | -5.251 | 1.606 | rdd.edu.iq |

| 1,3,4-Thiadiazol-2-amine | -6.721 | -4.650 | 2.071 | rdd.edu.iq |

| Fluorene-Thiadiazole Oligomer (1 unit) | -5.69 | -2.18 | 3.51 | repositorioinstitucional.mx |

| Fluorene-Thiadiazole Oligomer (10 units) | -4.91 | -2.58 | 2.33 | repositorioinstitucional.mx |

While the HOMO-LUMO gap provides a global measure of reactivity, local reactivity descriptors like Fukui functions are used to pinpoint the most reactive sites within a molecule. mdpi.comnih.gov Fukui indices identify which atoms are most susceptible to electrophilic attack (attack by an electron-deficient species) or nucleophilic attack (attack by an electron-rich species). jchemlett.com

These calculations help predict how a molecule might interact with biological nucleophiles or electrophiles. For heterocyclic systems like thiadiazoles, Fukui functions can identify the specific nitrogen or sulfur atoms that are most likely to participate in chemical reactions or form coordination bonds. jchemlett.comresearchgate.net For instance, analysis of Fukui functions for 1,3,4-thiadiazole derivatives has revealed that heteroatoms, such as the sulfur atom on the thiadiazole ring, are often the primary sites for nucleophilic interactions, indicating their capacity to donate electrons to a metal or form other bonds. jchemlett.com This information is invaluable for understanding reaction mechanisms and designing molecules with specific reactivity patterns. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,3,4-thiadiazole, QSAR studies have been employed to understand how structural modifications influence their therapeutic potential.

Research on various 1,3,4-thiadiazole derivatives has utilized 2D and 3D-QSAR approaches to build predictive models. For instance, in a study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, a 3D-QSAR model was developed using comparative molecular field analysis (CoMFA). nih.gov This model yielded a statistically significant correlation (r²=0.8) and good predictive power (q²=0.516), which helped in designing new derivatives with enhanced activity. nih.gov

Similarly, a QSAR analysis of (5-nitroheteroaryl-1,3,4-thiadiazol-2-yl) piperazinyl derivatives used multiple linear regression (MLR), non-linear regression, and artificial neural networks (ANN) to predict antileishmanial activity. researchgate.net The models were built using a training set of 30 molecules and validated with an external test set, showing good predictive correlation coefficients. researchgate.net Another 2D-QSAR study on thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors also demonstrated the utility of this approach, achieving a correlation coefficient of 0.626. laccei.org

These studies establish a framework for how QSAR can be applied to 5-(1,3,4-Thiadiazol-2-yl)nicotinamide and its analogues. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and correlating them with a specific biological activity, researchers can rationally design new compounds with improved properties.

In Silico ADME Prediction (Excluding Human Toxicity/Safety)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, allowing for the virtual screening of compounds to assess their potential pharmacokinetic profiles. These computational tools help to identify candidates with favorable drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing.

Studies on various heterocyclic compounds, including those with the 1,3,4-thiadiazole core, frequently use software like SwissADME and other computational packages to predict ADME parameters. nih.govnih.govidaampublications.in These predictions are typically based on physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors/acceptors, often evaluated against frameworks like Lipinski's rule of five. rsc.org

Computational models are widely used to predict the gastrointestinal (GI) absorption and distribution of drug candidates. For compounds containing the 1,3,4-thiadiazole moiety, these predictions are promising.